molecular formula C10HF19NaO2 B3133060 SodiumPerfluorodecanoate CAS No. 3830-45-3

SodiumPerfluorodecanoate

Cat. No.: B3133060
CAS No.: 3830-45-3
M. Wt: 537.07 g/mol
InChI Key: YANCFNKLDHKVSS-UHFFFAOYSA-N
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Description

Sodium Perfluorodecanoate is a type of perfluoroalkyl substance (PFAS), specifically a perfluoroalkyl acid (PFAA). It is a fluorosurfactant known for its unique hydrophobicity and oleophobicity, making it resistant to heat, oil, stains, grease, and water. This compound has been used in various consumer products and industrial applications due to these properties.

Mechanism of Action

Target of Action

Sodium Perfluorodecanoate, also known as Sodium PFDA, is a fluorosurfactant . It primarily targets proteins and other molecules in the body. It has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14, in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .

Mode of Action

It is believed that sodium pfda acts by binding to its targets, which can alter the structure and function of those molecules. This interaction with its targets leads to changes in the body, such as the activation of PPARα and the increased expression of certain enzymes .

Biochemical Pathways

Sodium PFDA affects various biochemical pathways. It has been shown to influence the contents and activity of the biomolecules: GSH, MDA, SOD, CAT, and GPx . These biomolecules play crucial roles in various biochemical pathways, including those involved in oxidative stress and lipid metabolism .

Pharmacokinetics

Pharmacokinetic-pharmacodynamic (pk-pd) modeling is a valuable approach to integrate quantitative information about the pharmacologic properties of a compound with its pharmacokinetics .

Result of Action

The result of Sodium PFDA’s action can be seen at both the molecular and cellular levels. At the molecular level, it influences the contents and activity of various biomolecules . At the cellular level, it can lead to changes in enzyme expression and receptor activation . It’s important to note that sodium pfda has a relatively high toxicity and can promote tumor growth .

Action Environment

Sodium PFDA’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it can be taken up by plants via contaminated water or soil, leading to exposure and accumulation of PFDA in humans and other organisms . Exposure is also possible via inhalation of indoor and outdoor air and ingestion of drinking water and food . Direct dermal contact with PFDA-containing products is the main route of exposure .

Biochemical Analysis

Biochemical Properties

SodiumPerfluorodecanoate has been shown to interact with various biomolecules. For instance, it has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14 in mouse liver . In addition, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism . A study also indicated that this compound could influence the contents and activity of the biomolecules: GSH, MDA, SOD, CAT, and GPx .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to greatly affect the immune response . Mechanistic investigations indicated that this compound inhibited caspase-1 activation, and decreased the mRNA levels of NLRP1, NLRP3, and NLRC4, suggesting that inflammasome assemblies were suppressed .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-studied. It is known that this compound is resistant to hydrolysis, photolysis, and biodegradation, causing persistence of the compound in the environment .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism . It does not biodegrade according to the route of fatty acid metabolism .

Preparation Methods

The synthesis of Sodium Perfluorodecanoate typically involves electrochemical fluorination (ECF). This process occurs during an electrochemical hydrolysis of hydrofluoric acid (anhydrous) at a cell potential of 4.5 to 7 V. The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods also utilize similar electrochemical processes to produce Sodium Perfluorodecanoate on a larger scale.

Chemical Reactions Analysis

Sodium Perfluorodecanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Sodium Perfluorodecanoate can lead to the formation of perfluorinated carboxylic acids .

Scientific Research Applications

Sodium Perfluorodecanoate has a wide range of scientific research applications, including:

    Biology: Research on the mass flows of perfluorinated compounds in municipal wastewater treatment facilities has revealed the persistence of these compounds, including Sodium Perfluorodecanoate, throughout treatment processes.

    Medicine: Its unique properties make it useful in the development of medical equipment and drug delivery systems.

    Industry: It is used in food packaging materials for their oil and moisture resistance properties.

Comparison with Similar Compounds

Sodium Perfluorodecanoate is part of the broader group of perfluoroalkyl substances (PFAS), which includes other perfluoroalkyl acids (PFAAs) such as:

  • Perfluorooctanoic acid (PFOA)
  • Perfluorononanoic acid (PFNA)
  • Perfluorodecanoic acid (PFDA)

Compared to these similar compounds, Sodium Perfluorodecanoate is unique due to its specific chain length and the resulting physical and chemical properties. Its resistance to heat, oil, stains, grease, and water makes it particularly valuable in various industrial applications .

Properties

InChI

InChI=1S/C10HF19O2.Na/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29;/h(H,30,31);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANCFNKLDHKVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Na]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10HF19NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3830-45-3
Record name Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro-, sodium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3830-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SodiumPerfluorodecanoate
Reactant of Route 2
SodiumPerfluorodecanoate
Reactant of Route 3
SodiumPerfluorodecanoate
Reactant of Route 4
SodiumPerfluorodecanoate
Reactant of Route 5
SodiumPerfluorodecanoate
Reactant of Route 6
SodiumPerfluorodecanoate

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